REACTION_CXSMILES
|
[Na].[C:2](OCC)(=[O:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[O:12]([CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.O.[CH2:26](O)C>CCOCC>[CH3:26][C:16]1[CH:17]=[CH:18][C:13]([O:12][CH:19]([C:2](=[O:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:14][CH:15]=1 |^1:0|
|
Name
|
|
Quantity
|
17.6 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0.13 mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)CC(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 21/2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporating off the excess solvent
|
Type
|
CUSTOM
|
Details
|
The last traces of ethanol were removed by the addition of dry toluene (50 ml)
|
Type
|
CUSTOM
|
Details
|
followed by evaporation to dryness
|
Type
|
ADDITION
|
Details
|
A stirred suspension of the white solid in dry ether (150 ml) under nitrogen
|
Type
|
WAIT
|
Details
|
the reaction mixture was left
|
Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
washed with ether (1×150 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with ether (3×150 ml)
|
Type
|
WASH
|
Details
|
the organic solution then washed with water (2×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(OC(C(=O)OCC)C(C(=O)OCC)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |